molecular formula C15H12Cl2O3 B14347892 Bis[(2-chlorophenyl)methyl] carbonate CAS No. 94026-30-9

Bis[(2-chlorophenyl)methyl] carbonate

Cat. No.: B14347892
CAS No.: 94026-30-9
M. Wt: 311.2 g/mol
InChI Key: FTQAIYYLQQYODI-UHFFFAOYSA-N
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Description

Bis[(2-chlorophenyl)methyl] carbonate is a chlorinated aromatic carbonate ester characterized by two (2-chlorophenyl)methyl groups attached to a central carbonate group. Chlorinated aromatic compounds are often utilized in pharmaceutical and industrial chemistry due to their enhanced stability and reactivity compared to non-halogenated counterparts . The 2-chlorophenyl moiety, in particular, is associated with bioactivity in anti-inflammatory and antimicrobial agents, as seen in derivatives like 1-(2-chlorophenyl)ethanone (CAS 2142-68-9) and related esters .

Properties

CAS No.

94026-30-9

Molecular Formula

C15H12Cl2O3

Molecular Weight

311.2 g/mol

IUPAC Name

bis[(2-chlorophenyl)methyl] carbonate

InChI

InChI=1S/C15H12Cl2O3/c16-13-7-3-1-5-11(13)9-19-15(18)20-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2

InChI Key

FTQAIYYLQQYODI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)OCC2=CC=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(2-chlorophenyl)methyl] carbonate typically involves the reaction of 2-chlorobenzyl alcohol with phosgene or a phosgene substitute. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as follows:

[ 2 \text{C}_6\text{H}_4\text{ClCH}_2\text{OH} + \text{COCl}_2 \rightarrow (\text{C}_6\text{H}_4\text{ClCH}_2)_2\text{CO}_3 + 2 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of phosgene substitutes, such as diphosgene or triphosgene, can also be employed to enhance safety and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Bis[(2-chlorophenyl)methyl] carbonate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-chlorobenzyl alcohol and carbon dioxide.

    Transesterification: The compound can react with alcohols to form different carbonate esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

    Transesterification: Catalysts such as titanium alkoxides or tin compounds are often used to facilitate the reaction.

Major Products Formed

Scientific Research Applications

Bis[(2-chlorophenyl)methyl] carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[(2-chlorophenyl)methyl] carbonate involves its ability to form stable carbonate linkages. This stability is due to the electron-withdrawing effects of the 2-chlorophenyl groups, which enhance the compound’s reactivity towards nucleophiles. The molecular targets and pathways involved depend on the specific application, such as polymerization reactions in materials science or interactions with biological molecules in pharmaceutical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, functional, and regulatory differences between Bis[(2-chlorophenyl)methyl] carbonate and related compounds:

Compound CAS Number Molecular Formula Substituents Primary Uses Key Properties
This compound Not provided C₁₆H₁₂Cl₂O₃ Two (2-chlorophenyl)methyl Likely pharmaceutical intermediates or specialty chemicals (inferred) Expected moderate reactivity, potential bioactivity
Diphenyl carbonate 102-09-0 C₁₃H₁₀O₃ Two phenyl groups Polymer production (e.g., polycarbonates), general use High thermal stability, low acute toxicity
Bis(trichloromethyl) carbonate 32315-10-9 C₃Cl₆O₃ Two trichloromethyl groups Manufacturing, laboratory reagents Highly reactive, toxic (causes severe irritation)
(2-Chlorophenyl) ethyl carbonate 1847-88-7 C₉H₉ClO₃ Single (2-chlorophenyl)ethyl Specialty synthesis Limited safety data; likely moderate hazards

Key Findings:

Substituent Effects on Reactivity and Bioactivity: The 2-chlorophenyl group in this compound likely enhances electron-withdrawing effects compared to non-chlorinated analogs like diphenyl carbonate. This could increase its reactivity in nucleophilic substitutions or esterification reactions . In anti-inflammatory studies, 2-chlorophenyl-substituted compounds (e.g., derivative 5b in ) demonstrated 36.00% edema inhibition, comparable to 4-chlorophenyl (35.97%) and 3-chlorophenyl (36.25%) analogs. This suggests positional isomerism minimally impacts bioactivity in this class .

Industrial and Safety Profiles :

  • Bis(trichloromethyl) carbonate (CAS 32315-10-9) is classified as hazardous due to its trichloromethyl groups, requiring strict handling protocols . In contrast, diphenyl carbonate (CAS 102-09-0) is less toxic and widely used in polymer synthesis .
  • The safety profile of this compound is inferred to be intermediate, as chlorinated aromatics typically exhibit higher toxicity than phenyl analogs but lower than trichloromethyl derivatives .

Regulatory and Handling Considerations :

  • Chlorinated carbonates like (2-chlorophenyl) ethyl carbonate (CAS 1847-88-7) lack comprehensive safety data, suggesting caution in handling . Regulatory frameworks for this compound would likely align with other chlorinated esters, requiring hazard communication under GHS guidelines .

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